tert-Butyldimethylsilylamine
Overview
Description
tert-Butyldimethylsilylamine: is an organosilicon compound with the chemical formula C6H17NSi . It is a derivative of silylamine, where the silicon atom is bonded to a tert-butyl group and two methyl groups. This compound is known for its stability and is widely used in organic synthesis, particularly as a silylating agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyldimethylsilylamine can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloride with dimethylsilylamine in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silylamine .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: tert-Butyldimethylsilylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tert-butyldimethylsilyl oxide.
Reduction: It can be reduced to form tert-butyldimethylsilane.
Substitution: It can participate in nucleophilic substitution reactions, where the silylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: tert-Butyldimethylsilyl oxide.
Reduction: tert-Butyldimethylsilane.
Substitution: Various silylated products depending on the nucleophile used.
Scientific Research Applications
tert-Butyldimethylsilylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyldimethylsilylamine involves the formation of a stable silyl group that can protect functional groups such as hydroxyl, carboxyl, and amino groups. This protection is achieved through the formation of a strong silicon-oxygen or silicon-nitrogen bond. The silyl group can be selectively removed under specific conditions, allowing for controlled deprotection in multi-step synthesis .
Comparison with Similar Compounds
Trimethylsilylamine: Similar in structure but less stable due to the smaller size of the trimethylsilyl group.
Triisopropylsilylamine: More sterically hindered, making it less reactive in certain reactions.
tert-Butyldiphenylsilylamine: More stable but less commonly used due to the bulkiness of the diphenyl groups.
Uniqueness: tert-Butyldimethylsilylamine is unique due to its balance of stability and reactivity. The tert-butyl group provides steric protection, while the dimethylsilyl group offers sufficient reactivity for various chemical transformations. This makes it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
2-[amino(dimethyl)silyl]-2-methylpropane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17NSi/c1-6(2,3)8(4,5)7/h7H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTVUFLXTAXDDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17NSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80497772 | |
Record name | 1-tert-Butyl-1,1-dimethylsilanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80497772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41879-37-2 | |
Record name | 1-tert-Butyl-1,1-dimethylsilanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80497772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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